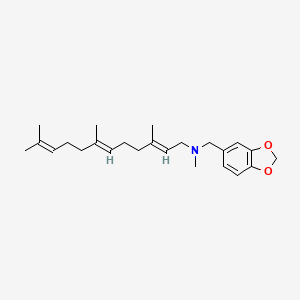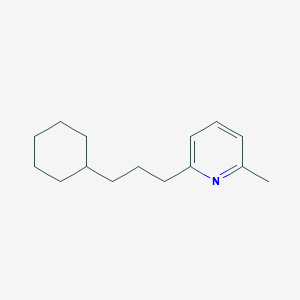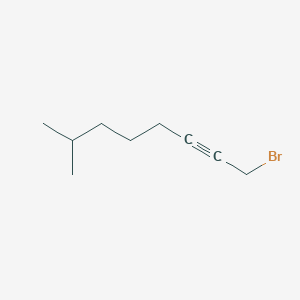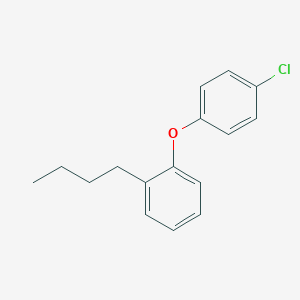![molecular formula C11H16O B14617628 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one CAS No. 60802-93-9](/img/structure/B14617628.png)
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure.
2-Norbornene: Another bicyclic compound used in polymerization reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A structurally similar ketone with different substituents.
Uniqueness: 1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Propiedades
Número CAS |
60802-93-9 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(3-methyl-2-bicyclo[2.2.1]hept-2-enyl)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(12)5-11-8(2)9-3-4-10(11)6-9/h9-10H,3-6H2,1-2H3 |
Clave InChI |
SVSCEHMRCSEIMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CCC1C2)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)



![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)





![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)



